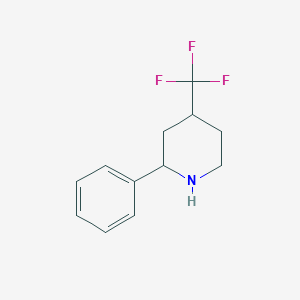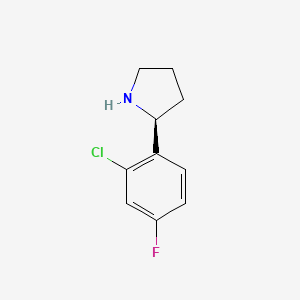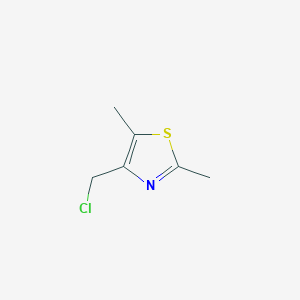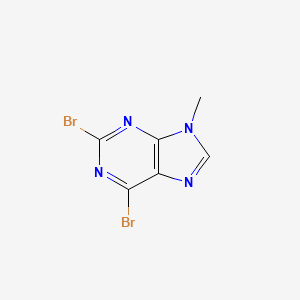
2,6-Dibromo-9-methyl-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-9-methyl-9H-purine is a brominated purine derivative with the molecular formula C6H4Br2N4.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-9-methyl-9H-purine typically involves the bromination of 9-methyl-9H-purine. One common method is the use of bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high purity and yield, making the compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromo-9-methyl-9H-purine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2,6-diazido-9-methyl-9H-purine .
Applications De Recherche Scientifique
2,6-Dibromo-9-methyl-9H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit certain enzymes and pathways.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dichloro-9-methyl-9H-purine
- 2,6-Difluoro-9-methyl-9H-purine
- 2,6-Diiodo-9-methyl-9H-purine
Uniqueness
2,6-Dibromo-9-methyl-9H-purine is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other halogenated purines may not be as effective .
Propriétés
Formule moléculaire |
C6H4Br2N4 |
|---|---|
Poids moléculaire |
291.93 g/mol |
Nom IUPAC |
2,6-dibromo-9-methylpurine |
InChI |
InChI=1S/C6H4Br2N4/c1-12-2-9-3-4(7)10-6(8)11-5(3)12/h2H,1H3 |
Clé InChI |
UMHFOXCKUJOQHG-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1N=C(N=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Aminothieno[2,3-c]pyridine-3-carboxylicacid](/img/structure/B13036632.png)


![Ethyl 4-(2-chloro-7,8-dihydropyrido[4,3-D]pyrimidin-6(5H)-YL)pentanoate](/img/structure/B13036654.png)


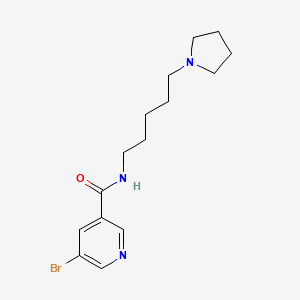
![5-Methyl-1-(phenylsulfonyl)-5,6-dihydrocyclopenta[B]pyrrol-4(1H)-one](/img/structure/B13036683.png)
